molecular formula C4H2BrF2IN2 B6193827 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole CAS No. 2763756-69-8

1-(bromodifluoromethyl)-5-iodo-1H-pyrazole

Cat. No.: B6193827
CAS No.: 2763756-69-8
M. Wt: 322.9
InChI Key:
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Description

1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with bromodifluoromethyl and iodine groups, which impart unique chemical properties. The presence of both bromine and iodine atoms makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole typically involves the introduction of bromodifluoromethyl and iodine groups onto a pyrazole ring. One common method includes the reaction of 1H-pyrazole with bromodifluoromethylating agents and iodine sources under controlled conditions. For instance, the use of dibromodifluoromethane (CF2Br2) in the presence of a catalyst such as eosin Y under visible light can facilitate the selective hydrobromodifluoromethylation of alkenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl and iodine substituents. These groups can form covalent bonds with target molecules, altering their function. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues .

Comparison with Similar Compounds

1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromodifluoromethyl and iodine groups, which provide a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

CAS No.

2763756-69-8

Molecular Formula

C4H2BrF2IN2

Molecular Weight

322.9

Purity

95

Origin of Product

United States

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